Caffeine-sodium benzoate

Description

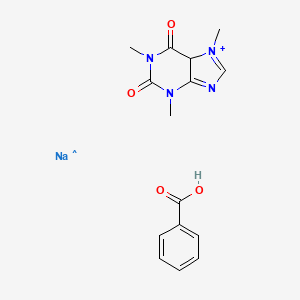

Structure

2D Structure

Properties

Molecular Formula |

C15H17N4NaO4+ |

|---|---|

Molecular Weight |

340.31 g/mol |

InChI |

InChI=1S/C8H11N4O2.C7H6O2.Na/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;/h4-5H,1-3H3;1-5H,(H,8,9);/q+1;; |

InChI Key |

FGFDECKRLCPPAA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C.C1=CC=C(C=C1)C(=O)O.[Na] |

Origin of Product |

United States |

Mechanistic Elucidation of Caffeine Sodium Benzoate Interactions at the Molecular and Cellular Levels

Molecular Mechanisms of Caffeine-Sodium Benzoate (B1203000) Action

The physiological effects of the caffeine-sodium benzoate combination are overwhelmingly driven by the caffeine (B1668208) molecule. Sodium benzoate's primary role is to act as a hydrotropic agent, increasing the aqueous solubility of caffeine, which is otherwise poorly soluble.

Caffeine's principal mechanism of action in the central nervous system is the antagonism of adenosine (B11128) receptors. nih.gov Adenosine, an endogenous nucleoside, modulates neuronal activity by binding to its receptors—A1, A2A, A2B, and A3—which generally leads to sedative and inhibitory effects. nih.govfrontiersin.org Caffeine, possessing a molecular structure similar to adenosine, acts as a competitive antagonist at these receptors, particularly the A1 and A2A subtypes. frontiersin.orgnih.gov By binding to these receptors without activating them, caffeine effectively blocks the endogenous adenosine, preventing its neuromodulatory effects. nih.gov This blockade leads to an increase in neuronal excitability and the release of various neurotransmitters, resulting in the well-known stimulant effects of increased alertness and wakefulness. osti.gov Some research also suggests that caffeine may act as an inverse agonist at the A2A receptor, meaning it can suppress the receptor's spontaneous activity, which could contribute to its physiological effects. acs.org

Adenosine Receptor Subtypes Targeted by Caffeine

| Receptor Subtype | Primary Location | Effect of Adenosine Binding | Effect of Caffeine Antagonism |

|---|---|---|---|

| A1 | Brain (widespread), Heart, Kidneys | Inhibitory (e.g., slows heart rate) | Stimulatory (e.g., increased neuronal firing) |

| A2A | Brain (striatum), Immune cells, Platelets | Inhibitory/Modulatory | Stimulatory (central nervous system arousal) |

| A2B | Mast cells, Intestine, Bladder | Modulatory | Blocks adenosine effects |

| A3 | Heart, Lungs, Immune cells | Modulatory | Blocks adenosine effects |

A key feature of the this compound combination is the significant increase in caffeine's solubility in water, a process known as hydrotropy. nih.gov Sodium benzoate is a classic hydrotropic agent that facilitates the dissolution of poorly soluble compounds like caffeine. researchgate.netijper.org This phenomenon is not the result of a single mechanism but rather a combination of complex molecular interactions.

At the molecular level, the hydrotropic effect is driven by interactions between caffeine molecules and benzoate anions. nih.gov A primary mechanism is believed to be π-stacking, an attractive, non-covalent interaction between the aromatic ring systems of the caffeine molecule and the benzoate anion. nih.gov This stacking helps to shield the hydrophobic surfaces of caffeine from the aqueous environment. Furthermore, Coulombic (electrostatic) interactions between the partially charged atoms of the polar caffeine molecule and the benzoate anion also contribute to the formation of soluble caffeine-benzoate complexes. nih.gov

Hydrotropes like sodium benzoate can alter the bulk structure of water. nih.gov It is theorized that the benzoate anion disrupts the local hydrogen-bonding network of water molecules. nih.gov This "structure-breaking" effect can lower the energetic cost of creating a cavity in the solvent to accommodate the caffeine molecule. Additionally, the benzoate anion has a strong hydrogen bond interaction with water, which helps to dissolve the caffeine-benzoate complex and integrate it into the aqueous environment. nih.gov This interaction effectively modifies the hydration shell around the caffeine molecule, enhancing its solubility. researchgate.net

In aqueous solutions, caffeine molecules have a natural tendency to self-aggregate through stacking interactions, which limits their solubility. mdpi.comrsc.org The presence of sodium benzoate disrupts this self-aggregation process. mdpi.com By forming complexes with individual caffeine molecules through the interactions described above, the benzoate anion prevents or reduces the formation of larger, less soluble caffeine aggregates. mdpi.comnih.gov This interference with self-association is a crucial aspect of the hydrotropic mechanism, allowing for a higher concentration of caffeine to remain dissolved in solution. nih.gov

Summary of Hydrotropic Mechanisms

| Mechanism | Description |

|---|---|

| Molecular Complexation | Formation of soluble complexes between caffeine and benzoate anions. |

| π-π Stacking | Non-covalent interaction between the aromatic rings of caffeine and benzoate. nih.gov |

| Water Structure Disruption | Benzoate anions alter the hydrogen-bond network of water, making it more favorable for caffeine dissolution. nih.gov |

| Inhibition of Self-Aggregation | Benzoate interferes with the tendency of caffeine molecules to stack together, preventing the formation of insoluble aggregates. mdpi.comnih.gov |

Antioxidant Properties and Oxidative Stress Modulation

Studies involving the separate components suggest potentially opposing effects. Sodium benzoate has been observed to induce oxidative stress. For instance, in adolescent rats, the combination of sodium benzoate (at a dose of 400 mg/kg) and caffeine led to an elevation of oxidative biomarkers in the frontal cortex and hippocampus. nih.gov Another study showed that sodium benzoate exposure caused a dose-dependent increase in oxidative stress in a chorioallantoic membrane (CAM) model. researchgate.net Research on human erythrocytes in vitro also indicated that sodium benzoate increased lipid peroxidation and decreased the levels of antioxidant enzymes. mdpi.com

Conversely, caffeine is a known antioxidant. nih.govnih.gov Its consumption has been linked to the prevention of neurodegenerative diseases and other conditions associated with oxidative damage. nih.govresearchgate.net The primary question is how these individual properties interact within the combined compound. Research suggests that the presence of other substances can modulate caffeine's antioxidant capacity. nih.govresearchgate.net For example, while natural sources of caffeine often contain other antioxidants like polyphenols, additives such as sugars can diminish its positive effects on oxidative stress. nih.gov Therefore, the sodium benzoate component may modulate the inherent antioxidant effects of caffeine.

| Component/Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| This compound | Adolescent Rats (in vivo) | Combination elevated oxidative biomarkers in the frontal cortex and hippocampus. | nih.gov |

| Sodium Benzoate | Chorioallantoic Membrane (CAM) | Caused a dose-dependent increase in oxidative stress. | researchgate.net |

| Sodium Benzoate | Human Erythrocytes (in vitro) | Increased lipid peroxidation and decreased antioxidant enzyme levels. | mdpi.com |

| Caffeine | General Review | Possesses antioxidant properties; prevents conditions linked to oxidative stress. | nih.govresearchgate.netnih.gov |

Interactions with Other Neurotransmitter Systems (e.g., Glutamatergic System)

The primary neurological effects of this compound are largely attributed to the caffeine component's interaction with the adenosine receptor system, which in turn significantly modulates other neurotransmitter systems, including the glutamatergic system. Caffeine acts as an antagonist of adenosine A1 receptors. nih.gov

In the human neocortex, adenosine, acting through A1 receptors, has an inhibitory effect on both neuronal excitability and excitatory synaptic transmission. nih.gov Caffeine, at concentrations consistent with normal human consumption, counteracts these effects. By blocking A1 receptors, caffeine can restore the adenosine-induced decrease in excitatory synaptic transmission. nih.gov Essentially, caffeine disinhibits the inhibitory effects of adenosine on glutamatergic neurons. nih.gov This antagonistic action at postsynaptic A1 receptors prevents the amplitude reduction of excitatory synaptic transmission that would otherwise be caused by endogenous adenosine. nih.gov

While specific studies on the direct interaction of the combined this compound compound with the glutamatergic system are limited, the well-established mechanism of caffeine provides a strong basis for understanding the compound's effects. The sodium benzoate component is primarily included to increase the solubility of caffeine, and its direct interaction with glutamatergic signaling is not as clearly defined as that of caffeine.

| Mechanism | Receptor Target | Effect on Glutamatergic System | Reference |

|---|---|---|---|

| Antagonism of Adenosine | Adenosine A1 Receptor (A1R) | Blunts adenosine-induced reduction of excitatory synaptic transmission. | nih.gov |

| Disinhibition | Post-synaptic A1R | Restores intrinsic membrane excitability and excitatory synaptic transmission. | nih.gov |

Cellular and Subcellular Responses to this compound Exposure

Modulation of Apoptotic Pathways

This compound has been shown to be a potent modulator of apoptosis, particularly in the context of UVB-induced skin damage. Research has demonstrated that the topical application of this compound immediately after UVB irradiation in mice can enhance UVB-induced apoptosis to a significantly greater extent than an equimolar amount of caffeine alone. oup.comnih.gov This enhancement was measured to be two- to three-fold greater, suggesting a synergistic or potentiated effect of the combined compound in eliminating damaged cells. oup.comnih.gov

This pro-apoptotic effect appears to be selective for damaged cells, as neither caffeine nor this compound induced apoptosis in non-UVB-treated normal skin. oup.comnih.gov The mechanism involves the promotion of programmed cell death in cells that have sustained DNA damage from UVB radiation, which is a critical process in preventing the development of skin cancer. oup.comnih.govresearchgate.net Caffeine, as a component, is known to promote apoptosis through the disruption of the DNA damage response and by modulating key cellular pathways involved in cell death. nih.gov The compound triggers apoptosis through mitochondria-dependent pathways, involving the release of cytochrome c and the subsequent activation of caspases, which are key executioners of the apoptotic process. nih.govmdpi.com

The tumor suppressor protein p53 is a central mediator of cellular responses to DNA damage, often initiating apoptosis to eliminate potentially cancerous cells. The caffeine component of this compound is known to interact with p53-dependent pathways. Studies have shown that caffeine can induce apoptosis through mechanisms that involve the activation of p53. nih.govnih.gov

In the context of UVB-induced skin damage, caffeine has been observed to enhance the removal of epidermal cells that have a mutant form of the p53 protein. researchgate.netnih.gov These patches of p53 mutant cells are considered early precursors to skin cancer, and their elimination is a key chemopreventive mechanism. researchgate.netnih.gov Although methylxanthines like caffeine have been known to prevent p53-dependent apoptosis by inhibiting ATM kinase, other reports indicate that caffeine can also induce p53-mediated apoptosis, for example, by increasing the expression of the pro-apoptotic protein Bax. nih.govnih.gov Therefore, this compound, through its caffeine moiety, likely influences p53-dependent apoptosis, contributing to its observed anti-carcinogenic effects in UVB-exposed skin. nih.gov

In addition to its p53-dependent effects, caffeine is also capable of inducing apoptosis through pathways that are independent of p53. nih.gov This is significant because many cancer cells have mutated or non-functional p53, making them resistant to traditional p53-mediated apoptosis. Caffeine's ability to bypass this common resistance mechanism is a key aspect of its potential as an anti-cancer agent.

Research indicates that caffeine can induce G1 phase arrest and enhance apoptosis in cells that are p53-deficient. nih.gov The p53-independent pathways may involve the activation and phosphorylation of checkpoint kinases like Chk1 and Chk2. nih.gov This demonstrates that the compound can modulate apoptotic signaling through multiple routes, not solely relying on the p53 status of the cell.

| Pathway | Mechanism | Cellular Context | Key Findings | Reference |

|---|---|---|---|---|

| General Apoptosis | Enhancement of UVB-induced apoptosis | SKH-1 Mouse Epidermis | This compound is 2-3 times more potent than caffeine alone. | oup.comnih.gov |

| p53-Dependent | Activation of p53; removal of p53 mutant cells | UVB-exposed Epidermal Cells | Caffeine enhances the elimination of potentially cancerous cells. | researchgate.netnih.govnih.gov |

| p53-Independent | Induction of apoptosis in p53-deficient cells | Various Cell Lines | Caffeine can bypass p53-mediated resistance to apoptosis. | nih.gov |

Influence on Cell Proliferation and Differentiation

This compound, primarily through its caffeine component, exerts a significant inhibitory influence on cell proliferation in various cell types. Studies on human glioma cells have shown that caffeine treatment leads to a dose- and time-dependent reduction in cell viability. nih.gov It inhibits DNA synthesis and blocks the cell cycle in the G0/G1 phase, thereby preventing cells from progressing to the S phase where DNA replication occurs. nih.gov

This anti-proliferative effect is not limited to cancer cells. Research using a human in vitro hippocampal cellular model demonstrated that repeated exposure to high, supraphysiological concentrations of caffeine significantly reduces the proliferation of progenitor cells. frontiersin.org Similarly, sodium benzoate has been shown to inhibit the proliferation of T lymphocytes and has a stronger inhibitory effect on colon cancer cell proliferation compared to normal fibroblast cells. mdpi.com It can also affect the cell cycle by arresting cells in the G1 phase. mdpi.com

Regarding cell differentiation, the impact is less clearly defined. However, studies on Neuro-2a cells, a neuroblastoma cell line, indicated that sodium benzoate could affect neuronal growth patterns, suggesting a potential influence on neuronal differentiation. ucf.edu Given that both components of the compound can independently inhibit cell proliferation, it is likely that this compound acts as a suppressor of cell division, an effect that contributes to its anti-carcinogenic properties. nih.gov

Impact on Endothelial Cell Function and Integrity

The compound this compound has been observed to exert significant effects on vascular endothelial cells, which can lead to functional abnormalities and impact coagulation processes. lcsxyjy.com Research involving human umbilical vein endothelial cells (HUVECs) has demonstrated that exposure to this compound can induce cellular injury. lcsxyjy.com A study investigating the effects of serum from patients with long-term consumption of this compound found a correlation between the concentration of the patient's serum and an increase in senescent cells. lcsxyjy.com

Cell tube formation experiments, a method to assess the ability of endothelial cells to form capillary-like structures, revealed that HUVECs stimulated with serum from individuals who chronically consume this compound exhibited a decreased rate of blood vessel formation. lcsxyjy.com This suggests that long-term exposure to this compound can impair the angiogenic potential of endothelial cells. lcsxyjy.com The culmination of these findings indicates that the compound can lead to abnormal vascular endothelial cell function, which in turn may contribute to coagulation dysfunction. lcsxyjy.com

While direct research on the combined compound is specific, studies on caffeine, one of its principal components, offer further insights into potential mechanisms affecting endothelial cells. Caffeine has been shown to inhibit the proliferation of HUVECs in a dose-dependent manner. nih.gov At certain concentrations, caffeine can induce apoptosis in endothelial cells by modulating the expression of key regulatory proteins. nih.gov Specifically, it has been observed to up-regulate caspase-3, a key executioner of apoptosis, and down-regulate Bcl-2, an anti-apoptotic protein. nih.gov This suggests that the inhibitory effect of caffeine on angiogenesis may be, at least in part, mediated by the induction of endothelial cell apoptosis through a caspase-3 dependent mechanism. nih.gov

Conversely, other studies have indicated that physiological concentrations of caffeine may actually promote angiogenesis. nih.gov This pro-angiogenic effect is linked to the stimulation of endothelial cell migration and tube formation, without a corresponding impact on cell proliferation. nih.gov The proposed mechanism for this effect involves the activation of AMP-activated protein kinase (AMPK) and is associated with changes in mitochondrial dynamics within the endothelial cells. nih.gov

It is important to distinguish the effects of caffeine alone from those of the this compound compound, as the presence of sodium benzoate may alter its biological activity. The direct evidence on this compound points towards an injurious effect on endothelial cells, leading to dysfunction. lcsxyjy.com

Table 1: Effects of this compound and Caffeine on Endothelial Cells

| Compound | Cell Type | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased cellular senescence, decreased blood vessel formation rate. | Leads to abnormal endothelial function and coagulation dysfunction. | lcsxyjy.com |

| Caffeine | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation, induction of apoptosis. | Up-regulation of caspase-3, down-regulation of Bcl-2. | nih.gov |

| Caffeine | Human Umbilical Vein Endothelial Cells (HUVECs) | Enhanced angiogenesis (tube formation and migration). | Activation of AMPK, changes in mitochondrial dynamics. | nih.gov |

Effects on Cyclooxygenase-2 Enzyme Synthesis

The direct impact of the compound this compound on the synthesis of the cyclooxygenase-2 (COX-2) enzyme has not been extensively elucidated in the available scientific literature. However, research into the effects of caffeine, a primary constituent of the compound, provides some insights into its potential interactions with the COX-2 pathway. Caffeine has been identified as a potential inhibitor of COX-2, which plays a crucial role in mediating inflammatory responses. researchgate.net

The mechanism by which caffeine may inhibit COX-2 is linked to its role as a non-selective antagonist of adenosine A1 and A2 receptors. researchgate.net The activation of adenosine A2α receptors can lead to the upregulation of the COX-2 gene and the subsequent release of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. researchgate.net By acting as an antagonist to these receptors, caffeine can theoretically inhibit COX-2 and thereby reduce the production of prostaglandins. researchgate.net In silico studies have suggested that caffeine can bind to the active sites of the COX-2 enzyme, including Ser 530, Tyr 385, and Val 523, which are known inhibition sites for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Furthermore, other compounds found in sources of caffeine, such as coffee, have also been investigated for their effects on COX-2. Caffeic acid, a major phenolic phytochemical in coffee, has been studied as a potential COX-2 inhibitor. biointerfaceresearch.com In silico modeling has shown that caffeic acid can interact with seven amino acid residues of the COX-2 enzyme through hydrogen bonds, suggesting a potential inhibitory role. biointerfaceresearch.com

It is important to note that these findings are primarily based on studies of caffeine and related compounds, not the specific combination of this compound. The influence of sodium benzoate on the pharmacokinetics and pharmacodynamics of caffeine in relation to COX-2 synthesis remains an area for further investigation.

Table 2: Potential Interactions of Caffeine with the COX-2 Pathway

| Molecule | Interaction with COX-2 | Proposed Mechanism | Reference |

|---|---|---|---|

| Caffeine | Inhibition | Non-selective antagonist of adenosine A1 and A2 receptors, leading to decreased prostaglandin production. | researchgate.net |

| Caffeine | Binding to Active Sites | In silico studies show binding to Ser 530, Tyr 385, and Val 523 of the COX-2 enzyme. | researchgate.net |

| Caffeic Acid | Inhibition | In silico studies show interaction with seven amino acid residues of the COX-2 enzyme via hydrogen bonds. | biointerfaceresearch.com |

Synthetic Methodologies and Formulation Science for Caffeine Sodium Benzoate Research

Chemical Synthesis and Preparation Techniques for Caffeine-Sodium Benzoate (B1203000) Composites

The synthesis of caffeine-sodium benzoate composites for research applications primarily involves straightforward, reproducible methods designed to create a homogeneous solid mixture from its constituent components.

A common and effective technique for preparing solid, homogeneous this compound compositions is through a solution-based approach followed by a drying process. google.com This method involves dissolving both caffeine (B1668208) and sodium benzoate in a suitable solvent, most commonly water, to form an aqueous solution. google.com Research indicates that the ease of dissolution for caffeine is significantly enhanced if the sodium benzoate is dissolved first, although simultaneous dissolution is also a viable option. google.com The aqueous solution can be formed at any temperature that facilitates the ready dissolution of the ingredients. google.com

Once a homogeneous solution is achieved, the solvent is evaporated to yield a solid composite. google.com The resulting solid is a homogeneous composition where the caffeine and sodium benzoate are present in the same ratio as in the initial solution. google.com A variety of established drying methods can be employed for this purpose. google.com

Table 1: Drying Methodologies for this compound Composite Preparation

| Drying Method | Description |

|---|---|

| Spray Drying | The solution is atomized into a hot gas stream, leading to rapid evaporation of the solvent. |

| Drum Drying | The solution is applied as a thin film onto the surface of a heated rotating drum to evaporate the water. This method is noted as particularly preferred in some research. google.com |

| Vacuum Drying | The solution is dried under reduced pressure, which lowers the boiling point of the solvent, allowing for gentle drying at lower temperatures. |

| Tray Drying | The solution is placed in trays and dried in an oven with controlled temperature and air circulation. |

| Oven Drying | A basic thermal drying method where the solution is heated in an oven to drive off the solvent. |

This table summarizes various drying techniques applicable to the preparation of solid this compound composites from an aqueous solution. google.com

A key advantage of the solution-based synthesis method is the precise control it offers over the relative proportions of caffeine and sodium benzoate in the final solid product. google.com By carefully measuring the amounts of each component dissolved in the initial solution, the final composition of the dried composite can be accurately regulated. google.com The ratio of sodium benzoate to caffeine in the solid composition will mirror the ratio established in the aqueous phase. google.com

This methodology allows for the creation of composites with a wide range of compositions. For instance, solid compositions can be formulated to contain from approximately 14% to 79% sodium benzoate and 20% to 85% caffeine by weight. google.com This flexibility is crucial for research applications where the specific ratio of the components may be a critical variable under investigation.

Table 2: Example Composition Ratios for this compound Composites

| Component | Composition Range (by weight) | Example Ratio (by weight) |

|---|---|---|

| Sodium Benzoate | ~14% - 79% | 2.5 parts |

| Caffeine | ~20% - 85% | 1 part |

This table illustrates the broad formulation latitude and a specific example of the weight-based proportions achievable through solution-based synthesis. google.com

Physicochemical Aspects of Formulation Development for Research Applications

The development of this compound formulations for research necessitates a thorough understanding of its physicochemical properties, particularly solubility and stability.

A primary challenge in the formulation of many active compounds is poor aqueous solubility. In the case of caffeine, its solubility is significantly enhanced by the presence of sodium benzoate, a phenomenon known as hydrotropy. researchgate.netstrath.ac.uknih.gov Sodium benzoate is identified as a hydrotropic agent that increases the solubility of hydrophobic compounds in aqueous solutions. researchgate.net

Recent research utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and neutron total scattering has provided insight into the mechanisms behind this solubility enhancement. strath.ac.uknih.gov The findings reveal several key interactions:

π-stacking: An interaction occurs between the caffeine molecule and the benzoate anion. strath.ac.uk

Coulombic Interactions: The sodium cation also engages in Coulombic interactions within the system. strath.ac.uk

These molecular interactions collectively disrupt caffeine's self-association and promote its dissolution in the aqueous medium, making sodium benzoate an effective excipient for enhancing caffeine's solubility in research formulations. strath.ac.uknih.gov

The chemical stability of this compound is a critical factor for ensuring the integrity and reproducibility of research findings. The compound is generally stable under recommended handling and storage conditions. americanregent.com However, it is susceptible to degradation under certain environmental stresses. americanregent.comresearchgate.net

In Solution: For aqueous solutions, it is crucial to avoid conditions such as excessive heat and light. americanregent.com Forced degradation studies have been conducted to evaluate the stability of both caffeine and sodium benzoate under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. researchgate.net These studies indicate that the most significant degradation for both compounds occurs under photolytic conditions, highlighting the necessity of protecting solutions from light. researchgate.net

In Solid Form: The solid composite should be stored in tight containers, protected from heat, light, and humidity to maintain its stability. americanregent.comnihs.go.jp Thermal decomposition can occur at high temperatures, generating carbon oxides, nitrogen oxides, and benzoic acid. americanregent.com The solid form may contain a small amount of residual water, typically up to 1.0% by weight, after the drying process. google.com

Table 3: Summary of Forced Degradation Studies on Caffeine and Sodium Benzoate

| Stress Condition | Degradation Observed | Implication for Stability |

|---|---|---|

| Acidic | Degradation occurs | Avoid highly acidic environments |

| Alkaline | Degradation occurs | Avoid highly alkaline environments |

| Oxidative | Degradation occurs | Protect from strong oxidizing agents |

| Thermal | Degradation occurs | Avoid exposure to high heat |

| Photolytic | Highest degradation observed (98.92% for sodium benzoate, 85.34% for caffeine) | Crucial to protect from light |

This table summarizes the outcomes of forced degradation studies, indicating the relative stability of the components under different stress conditions. researchgate.net

Advanced Analytical Methodologies for Quantification and Characterization of Caffeine Sodium Benzoate

Spectrophotometric Techniques for Simultaneous Estimation

Spectrophotometry offers a rapid, simple, and cost-effective approach for the simultaneous analysis of caffeine (B1668208) and sodium benzoate (B1203000) in combined formulations. These methods leverage the property that both substances absorb ultraviolet radiation, allowing for their quantification based on absorbance measurements.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a widely applied analytical tool for the simultaneous estimation of multi-component drug formulations. For caffeine and sodium benzoate, several methods have been developed and validated, capitalizing on their distinct absorption spectra in the UV region. These techniques are particularly valuable for quality control in food products and pharmaceutical preparations. rjptonline.orgrjptonline.org

The simultaneous equation method, also known as the Vierordt's method, is a fundamental technique for analyzing mixtures of two components that absorb radiation at each other's wavelength of maximum absorbance (λmax). youtube.comijrat.org The principle relies on the measurement of absorbance at the λmax of each drug. rjptonline.org For the caffeine and sodium benzoate mixture, absorbance is measured at approximately 224 nm (λmax of sodium benzoate) and 274 nm (λmax of caffeine) using a suitable solvent, typically distilled water. rjptonline.orgdntb.gov.ua

The concentration of each component is then calculated by solving a set of simultaneous equations derived from Beer-Lambert's law:

At λ1 (e.g., 274 nm): A1 = ax1 * b * Cx + ay1 * b * Cy

At λ2 (e.g., 224 nm): A2 = ax2 * b * Cx + ay2 * b * Cy

Where:

A1 and A2 are the absorbances of the mixture at λ1 and λ2.

ax1 and ax2 are the absorptivities of caffeine (x) at λ1 and λ2.

ay1 and ay2 are the absorptivities of sodium benzoate (y) at λ1 and λ2.

b is the path length of the cuvette (typically 1 cm).

Cx and Cy are the concentrations of caffeine and sodium benzoate, respectively.

This method has been successfully validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating good accuracy, precision, and linearity. researchgate.net Studies have reported high percentage recovery values, often between 98.3% and 100.6% for both analytes. rjptonline.orgindianjournals.com

Interactive Table: Validation Parameters for Simultaneous Equation Method

| Parameter | Sodium Benzoate | Caffeine | Reference |

| Linearity Range | 1-40 µg/ml | 1-40 µg/ml | researchgate.net |

| % Recovery | 99.5% - 100.6% | 98.3% - 99.3% | rjptonline.org |

| Limit of Detection (LOD) | 0.3552 µg/mL | 0.3481 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 1.0763 µg/mL | 1.0548 µg/mL | researchgate.net |

The absorption ratio method, also known as the Q-absorption or isobestic method, is another established spectrophotometric technique for binary mixtures. This method requires absorbance measurements at two specific wavelengths: the λmax of one of the components and an isobestic point, which is the wavelength where both components exhibit the same absorptivity. rjptonline.org

For the analysis of caffeine and sodium benzoate, measurements are typically taken at the λmax of caffeine (around 274 nm) and the isobestic point (around 241 nm). rjptonline.orgdntb.gov.ua The concentration of the two components can be determined using the following equations:

Cx = (Q₀ - Qy) / (Qx - Qy) * A₁ / ax₁

Cy = (Q₀ - Qx) / (Qy - Qx) * A₁ / ay₁

Where:

A₁ is the absorbance of the mixture at the isobestic point.

ax₁ and ay₁ are the absorptivities of caffeine (x) and sodium benzoate (y) at the isobestic point.

Q₀ is the ratio of absorbance of the mixture at λmax of one component to the isobestic point.

Qx and Qy are the ratios of absorptivity of caffeine and sodium benzoate at these wavelengths.

This method has also been validated and shown to be accurate and precise for quantifying caffeine and sodium benzoate in commercial products. rjptonline.org

The critical first step in developing either of the aforementioned spectrophotometric methods is the precise determination of the absorbance maxima (λmax) for each component and the isobestic point(s) for the mixture. This is achieved by scanning standard solutions of each pure substance across a UV range (e.g., 200-400 nm) in a suitable solvent, most commonly distilled water. rjptonline.orgyoutube.com

Research consistently identifies the λmax for sodium benzoate to be approximately 224 nm, while the λmax for caffeine is found at around 272-274 nm. rjptonline.orgrjptonline.orgdntb.gov.uaresearchgate.net An isobestic point, where the molar absorptivity of the two substances is equal, has been identified at 241 nm. rjptonline.orgrjptonline.org The selection of these specific wavelengths is fundamental to the sensitivity and accuracy of the simultaneous estimation methods.

Interactive Table: Key Wavelengths for UV-Vis Analysis of Caffeine and Sodium Benzoate

| Wavelength Type | Analyte | Wavelength (nm) | Reference |

| Absorbance Maximum (λmax) | Sodium Benzoate | 224 | rjptonline.orgrjptonline.orgresearchgate.net |

| Absorbance Maximum (λmax) | Caffeine | 272-274 | rjptonline.orgrjptonline.orgresearchgate.net |

| Isobestic Point | Mixture | 241 | rjptonline.orgrjptonline.org |

Chromatographic Separations and Detection Methods

While spectrophotometric methods are simple and rapid, chromatographic techniques, particularly HPLC, offer superior separation, specificity, and sensitivity for the analysis of multi-component samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For caffeine and sodium benzoate, reversed-phase HPLC (RP-HPLC) methods are commonly employed.

A typical RP-HPLC method involves a stationary phase like a Purospher® STAR RP-18 column and a mobile phase consisting of a mixture of an acetate (B1210297) buffer and an organic solvent like methanol (B129727). asianpubs.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is usually performed using a UV detector set at a wavelength where both compounds have significant absorbance, such as 235 nm. asianpubs.org

Key parameters of a validated HPLC method include:

Column: Purospher® STAR RP-18 (e.g., 250 mm × 4.6 mm, 5 µm). asianpubs.org

Mobile Phase: A mixture of acetate buffer and methanol (e.g., 25:75 v/v). asianpubs.org

Flow Rate: Typically around 1.0 - 1.2 mL/min. asianpubs.org

Detection Wavelength: 235 nm. asianpubs.org

Column Temperature: Maintained around 40 °C. asianpubs.org

Under such conditions, caffeine and sodium benzoate can be completely separated with good resolution, allowing for accurate and precise quantification. The total analysis time is often less than 10 minutes, making it a rapid and efficient method. asianpubs.org The accuracy of HPLC methods is often confirmed by high recovery rates, typically ranging from 93% to over 99%. asianpubs.org

Stationary and Mobile Phase Optimization

The separation of caffeine and sodium benzoate is typically achieved using reversed-phase HPLC. In this mode, the stationary phase is non-polar, while the mobile phase is polar.

Stationary Phase: The most commonly employed stationary phases are C18 (also known as Octadecylsilane or ODS) columns. These columns, such as the Inertsil ODS-3V (250 × 4.6 mm, 5 μm) or Poroshell 120 EC-C18 (3.0 × 50 mm, 2.7 µm), provide a hydrophobic surface that interacts with the analytes. The choice of a specific C18 column depends on factors like particle size and column dimensions, which influence efficiency and analysis time.

Mobile Phase: The mobile phase composition is a critical factor that dictates the retention and resolution of the analytes. It typically consists of an aqueous component (often a buffer) and an organic modifier.

Organic Modifiers: Acetonitrile (B52724) and methanol are the most common organic solvents used. The proportion of the organic modifier is adjusted to control the elution strength; a higher concentration generally leads to faster elution.

Aqueous Component and pH Control: The aqueous part is often a buffer solution, such as a phosphate (B84403) or acetate buffer, to maintain a constant pH. The pH of the mobile phase is crucial, especially for sodium benzoate, which is the salt of benzoic acid (pKa ≈ 4.2). Controlling the pH ensures consistent ionization of the analyte, which affects its retention on the column. For instance, a Box-Behnken design was used to optimize variables including a mobile phase pH between 6.0 and 7.0. Another study found optimal separation with a phosphate buffer at a pH of 3.8.

Flow Rate: The flow rate of the mobile phase through the column also impacts separation. Optimization studies have examined flow rates between 1.0 and 1.4 mL/min, with an optimal flow rate often found to be 1.0 mL/min.

An example of an optimized mobile phase is a mixture of acetonitrile and a phosphate buffer (KH₂PO₄/H₃PO₄) with a pH of 3.8 in a volume ratio of 85:15 (V/V). Another optimized system used a 95% acetate buffer at pH 6.0.

Table 1: Examples of Optimized HPLC Conditions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Inertsil ODS-3V (250 × 4.6 mm, 5 μm) | Poroshell 120 EC-C18 (3.0 × 50 mm, 2.7 µm) |

| Mobile Phase | 95% Acetate Buffer / 5% Organic Modifier | Acetonitrile / Phosphate Buffer (85/15, V/V) |

| pH | 6.0 | 3.8 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Not Specified | 25 °C |

UV Detection Wavelength Selection in HPLC

UV-Visible spectrophotometric detection is the most common method used in conjunction with HPLC for the analysis of caffeine and sodium benzoate. The selection of an appropriate detection wavelength is vital for achieving maximum sensitivity and minimizing interference.

The choice of wavelength is based on the absorption maxima (λmax) of the compounds. Sodium benzoate typically shows a λmax around 224 nm, while caffeine has a λmax at approximately 272-274 nm.

For the simultaneous determination of both compounds, a compromise wavelength is often selected where both analytes exhibit significant absorbance. A wavelength of 230 nm has been successfully used for the simultaneous detection of caffeine and sodium benzoate in a mixture with other food additives. Other studies have also utilized wavelengths such as 254 nm. The selection depends on the specific matrix and potential interfering substances. In some cases, multiple wavelengths (e.g., 230, 260, and 275 nm) may be monitored to optimize detection for different components in a complex sample.

Method Validation Parameters and Performance Metrics

Validation of an analytical method is essential to ensure its reliability, quality, and consistency. The validation for the quantification of caffeine and sodium benzoate is typically performed according to the International Conference on Harmonisation (ICH) guidelines. Key parameters evaluated include linearity, precision, accuracy, and the limits of detection and quantification.

Linearity and Calibration Curve Development

Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is established by preparing a series of standard solutions of known concentrations and analyzing them. A calibration curve is then constructed by plotting the peak area response against the corresponding concentration.

The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, with a value close to 1.0 indicating a strong linear relationship. For the analysis of caffeine and sodium benzoate, R² values are consistently reported to be greater than 0.996, and often exceed 0.999, indicating excellent linearity.

Table 2: Linearity Data for Caffeine and Sodium Benzoate Quantification

| Analyte | Concentration Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Sodium Benzoate | 5–25 µg/mL | > 0.9962 | |

| Caffeine | 5–25 µg/mL | > 0.9962 | |

| Sodium Benzoate | 29.97–269.73 mg/L | > 0.996 | |

| Caffeine | 49.95–449.55 mg/L | > 0.996 |

Precision (Repeatability, Intermediate Precision)

Precision measures the degree of agreement among individual tests when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the percentage relative standard deviation (%RSD).

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time under the same operating conditions (e.g., same analyst, same equipment, same day).

Intermediate Precision (Inter-day Precision): This evaluates the variation within the same laboratory but on different days, with different analysts, or on different equipment.

For the HPLC analysis of caffeine and sodium benzoate, the %RSD values for both intra-day and inter-day precision are generally low, typically below 2%, which indicates that the developed methods are highly precise.

Table 3: Precision Performance Metrics

| Analyte | Precision Type | %RSD | Reference |

|---|---|---|---|

| Caffeine & Sodium Benzoate | Intra-day | ≤ 1.923% | |

| Caffeine & Sodium Benzoate | Inter-day | ≤ 1.950% |

Accuracy (Recovery Studies)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the pure analyte (standard) is added to a sample matrix (spiking). The sample is then analyzed, and the percentage of the analyte recovered is calculated.

High recovery percentages indicate an accurate method that is free from significant matrix effects or systematic errors. For caffeine and sodium benzoate, recovery studies have shown excellent results, with recoveries typically ranging from 95% to over 105%.

Table 4: Accuracy Data from Recovery Studies

| Analyte | Recovery Range | Reference |

|---|---|---|

| Caffeine & Sodium Benzoate | ≥ 95.75% | |

| Sodium Benzoate | 99.5% to 100.6% | |

| Caffeine | 98.3% to 99.3% | |

| Caffeine & Sodium Benzoate | 95.99% to 101.50% |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for determining the sensitivity of the analytical method. They are often calculated based on the standard deviation of the response and the slope of the calibration curve. For the analysis of caffeine and sodium benzoate, HPLC methods demonstrate low LOD and LOQ values, indicating sufficient sensitivity for their determination in various samples.

Table 5: Sensitivity Limits for Caffeine and Sodium Benzoate

| Analyte | LOD | LOQ | Reference |

|---|---|---|---|

| Sodium Benzoate | 0.10–0.19 µg/mL | 0.33–0.63 µg/mL | |

| Caffeine | 0.10–0.19 µg/mL | 0.33–0.63 µg/mL | |

| Sodium Benzoate | 0.3552 µg/mL | 1.0763 µg/mL | |

| Caffeine | 0.3481 µg/mL | 1.0548 µg/mL | |

| Sodium Benzoate | 0.025 mg/L | 0.083 mg/L |

Compound Index

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetonitrile |

| Benzoic Acid |

| Caffeine |

| Methanol |

| Phosphate |

| Potassium Dihydrogen Phosphate |

| Sodium Acetate |

Robustness and Ruggedness Assessments

The reliability of an analytical method for quantifying caffeine-sodium benzoate is contingent upon its robustness and ruggedness. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, while ruggedness assesses the degree of reproducibility of test results under various conditions, such as different analysts or laboratories. These assessments are critical for ensuring the method's transferability and consistent performance during routine use.

In the context of High-Performance Liquid Chromatography (HPLC) methods for this compound, robustness is typically examined by intentionally altering parameters such as the mobile phase composition, flow rate, and pH. For instance, a study on the HPLC determination of caffeine demonstrated that slight variations in the mobile phase ratio and flow rate did not significantly impact the analytical outcome, as evidenced by the consistent peak areas and retention times. ejgm.co.uk The results from such a study can be summarized to show the minimal effect of these intentional changes on the final quantification.

Ruggedness is often evaluated by comparing results obtained by different analysts or on different days. The degree of reproducibility is measured by the percent relative standard deviation (%RSD). In a spectroscopic method developed for the simultaneous estimation of sodium benzoate and caffeine, the ruggedness was confirmed by two different analysts, with the resulting %RSD values being exceptionally low at 0.07% and 0.006%, respectively. These values are well within the typical acceptance criteria of less than 2%, indicating the method is highly rugged.

Table 1: Representative Data for Robustness Assessment of an HPLC Method for Caffeine

| Parameter Varied | Modification | Caffeine Peak Area %RSD | Retention Time %RSD |

|---|---|---|---|

| Flow Rate | 0.8 mL/min | 0.45 | 1.2 |

| 1.2 mL/min | 0.51 | 1.1 | |

| Mobile Phase | 45:55 (Methanol:Water) | 0.62 | 0.8 |

| Composition | 55:45 (Methanol:Water) | 0.58 | 0.9 |

Table 2: Example of Ruggedness Assessment Data

| Condition | Parameter | Result (% Assay) | %RSD |

|---|---|---|---|

| Inter-Analyst | Analyst 1 | 99.8 | 0.07 |

| Analyst 2 | 99.9 | ||

| Inter-Day | Day 1 | 100.1 | 0.12 |

| Day 2 | 99.9 |

Degradation Studies for Compound Stability Assessment

Forced degradation studies are indispensable for establishing the intrinsic stability of this compound. These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing to identify potential degradation products and pathways. nih.gov This information is crucial for developing stability-indicating analytical methods and for understanding the compound's chemical behavior, which aids in the development of stable formulations and appropriate storage conditions. nih.govuah.es

Forced Degradation under Stress Conditions (Acidic, Alkaline, Oxidative, Thermal, Photolytic)

The stability of both caffeine and sodium benzoate has been evaluated under five key stress conditions as mandated by International Council for Harmonisation (ICH) guidelines: acidic, alkaline, oxidative, thermal, and photolytic. researchgate.net

Acidic and Alkaline Hydrolysis: The compound is exposed to acidic (e.g., hydrochloric acid) and basic (e.g., sodium hydroxide) solutions to assess its susceptibility to hydrolysis.

Oxidative Degradation: The effect of oxidation is studied by treating the compound with an oxidizing agent, such as hydrogen peroxide.

Thermal Degradation: To evaluate the impact of temperature, the compound is exposed to dry heat. A safety data sheet for a caffeine and sodium benzoate injection notes that it may burn at high temperatures and that thermal decomposition generates various products. americanregent.com

Photolytic Degradation: The compound's sensitivity to light is assessed by exposing it to a combination of visible and UV light.

Research has shown that the combination of caffeine and sodium benzoate is particularly susceptible to photolytic degradation. In one study, exposure to light resulted in a degradation of 85.34% for caffeine and a significant 98.92% for sodium benzoate, indicating that protection from light is critical for maintaining the product's integrity. researchgate.net

Table 3: Summary of Forced Degradation Studies on Caffeine and Sodium Benzoate

| Stress Condition | Reagent/Condition | Observation | % Degradation (Caffeine) | % Degradation (Sodium Benzoate) |

|---|---|---|---|---|

| Acidic | Hydrochloric Acid | Degradation Observed | Data not available | Data not available |

| Alkaline | Sodium Hydroxide | Degradation Observed | Data not available | Data not available |

| Oxidative | Hydrogen Peroxide | Degradation Observed | Data not available | Data not available |

| Thermal | Dry Heat | Degradation Observed | Data not available | Data not available |

| Photolytic | UV/Visible Light | Significant Degradation | 85.34% researchgate.net | 98.92% researchgate.net |

Identification of Degradation Products (if applicable to research context)

Identifying the byproducts formed during forced degradation is a primary objective of these studies. The characterization of these degradation products helps in understanding the degradation pathways and ensures that the analytical method can effectively separate them from the parent compounds.

In the case of this compound, specific degradation products have been identified under certain stress conditions. For instance, thermal decomposition is known to generate carbon oxides (CO, CO2), nitrogen oxides, and benzoic acid. americanregent.com

Studies involving the oxidative degradation of caffeine, specifically through ozonation, have revealed that the primary degradation pathway involves the opening of the imidazole (B134444) ring. nih.gov Fungal degradation pathways, which can also provide insight into potential breakdown products, have shown that caffeine can be demethylated to form theophylline, which is then further demethylated to 3-methylxanthine. ird.fr

Table 4: Identified Degradation Products of Caffeine and Sodium Benzoate

| Parent Compound | Stress Condition | Identified Degradation Product(s) |

|---|---|---|

| This compound | Thermal | Carbon oxides, Nitrogen oxides, Benzoic acid americanregent.com |

| Caffeine | Oxidative (Ozonation) | Products from imidazole ring opening nih.gov |

| Caffeine | Fungal Degradation | Theophylline, 3-Methylxanthine ird.fr |

In Vitro Research Models for Investigating Caffeine Sodium Benzoate Bioactivity

Cell Culture Systems in Bioactivity Studies

In vitro studies, which are conducted outside of a living organism, are fundamental to understanding the direct effects of compounds on specific cell types. Various cell culture systems have been instrumental in probing the bioactivity of caffeine-sodium benzoate (B1203000).

Human Umbilical Vein Endothelial Cells (HUVECs) as a Model System

Human Umbilical Vein Endothelial Cells (HUVECs) represent a widely used in vitro model to study the processes of angiogenesis and vascular biology. Research has explored the impact of serum from individuals with long-term consumption of caffeine-sodium benzoate on these cells. One study revealed that such serum could induce cellular senescence, or aging, in HUVECs. lcsxyjy.com Furthermore, it was observed that the ability of HUVECs to form blood vessel-like structures was diminished, suggesting a potential anti-angiogenic effect. lcsxyjy.com These findings point to the compound's ability to influence vascular endothelial cell function.

Skin Cells and Epidermal Models (e.g., SKH-1 Mouse Epidermis)

The skin is a primary area of investigation for the effects of topically applied this compound. The SKH-1 hairless mouse epidermis is a well-established model for studying the effects of ultraviolet (UV) radiation and the efficacy of photoprotective agents. Research has consistently demonstrated that this compound enhances UVB-induced apoptosis, the process of programmed cell death, in the SKH-1 mouse epidermis. researchgate.net This effect is notably more potent than that of caffeine (B1668208) alone. researchgate.net The induction of apoptosis in damaged skin cells is a critical mechanism for preventing the development of skin cancer.

Hair Follicle Cell Cultures

In vitro models of hair follicle cell cultures are utilized to study the potential of compounds to influence hair growth. While much of the research focuses on caffeine, the findings are relevant to understanding the potential activity of this compound. Studies have shown that caffeine can stimulate the proliferation of hair follicle cells and may counteract the inhibitory effects of testosterone (B1683101) on hair growth, suggesting a potential role in managing androgenetic alopecia.

Other Relevant Cellular Lines for Specific Research Questions

To explore the broader bioactivity of caffeine and its derivatives, a variety of other cell lines have been employed:

Gastric Cancer Cells (MGC-803 and SGC-7901): Studies on these cell lines have shown that caffeine can suppress their growth and induce apoptosis, indicating potential anti-cancer properties in this context. nih.gov

Human Osteoblasts: Research on these bone-forming cells has investigated the cytotoxic effects of caffeine, demonstrating that it can induce apoptosis through the generation of reactive oxygen species. researchgate.net

Glioblastoma Cells (C6 and U87MG): In these brain tumor cell lines, caffeine has been shown to inhibit cell proliferation and promote apoptosis. nih.gov

Melanoma Cells (SK-MEL-28): Studies have demonstrated that caffeine can reduce the viability and migration of these skin cancer cells. nih.gov

These diverse cell models allow researchers to investigate the tissue-specific effects and underlying molecular mechanisms of action of caffeine-containing compounds.

Assay Development for Cellular Response Assessment

To quantify the cellular responses observed in these in vitro models, a variety of assays are employed. These techniques are crucial for generating reproducible and quantifiable data on the bioactivity of this compound.

Apoptosis Induction Assays (e.g., Sunburn Cell Formation)

A key area of investigation for this compound is its ability to induce apoptosis, particularly in the context of UV-damaged skin. The formation of "sunburn cells" is a histological marker of keratinocytes undergoing apoptosis following UV radiation exposure. nih.gov The quantification of these cells serves as a direct measure of the pro-apoptotic efficacy of a topically applied agent.

Several specific assays are used to detect and quantify apoptosis:

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. mdpi.comresearchgate.net

Caspase Activity Assays: Caspases are a family of protease enzymes that are central to the apoptotic process. Assays that measure the activity of specific caspases, such as caspase-3 and caspase-9, can confirm the activation of the apoptotic pathway. nih.govaacrjournals.orgresearchgate.net Research has shown that caffeine can activate these caspases in various cell lines. nih.govaacrjournals.org

The development and application of these assays have been fundamental in substantiating the pro-apoptotic effects of this compound in preclinical research, particularly in the context of skin photoprotection.

Interactive Data Table: In Vitro Models for this compound Bioactivity

| Cell Line/Model | Research Focus | Key Findings |

| HUVECs | Vascular Biology | Induced cellular senescence and decreased blood vessel formation. lcsxyjy.com |

| SKH-1 Mouse Epidermis | Skin Photoprotection | Enhanced UVB-induced apoptosis (sunburn cell formation). researchgate.net |

| Hair Follicle Cultures | Hair Growth | Stimulated cell proliferation. |

| MGC-803 & SGC-7901 | Gastric Cancer | Suppressed cell growth and induced apoptosis. nih.gov |

| Human Osteoblasts | Bone Cell Biology | Induced apoptosis via reactive oxygen species. researchgate.net |

| C6 & U87MG | Glioblastoma | Inhibited cell proliferation and promoted apoptosis. nih.gov |

| SK-MEL-28 | Melanoma | Reduced cell viability and migration. nih.gov |

Interactive Data Table: Assays for Cellular Response to this compound

| Assay | Principle | Application in this compound Research |

| Sunburn Cell Formation | Histological identification of apoptotic keratinocytes. nih.gov | Quantifying UVB-induced apoptosis in skin models. researchgate.net |

| TUNEL Assay | Detects DNA fragmentation in apoptotic cells. mdpi.com | Confirming apoptosis in various cell lines. researchgate.net |

| Caspase Activity Assays | Measures the activity of key apoptotic enzymes (e.g., caspase-3, caspase-9). nih.govaacrjournals.org | Elucidating the molecular pathway of caffeine-induced apoptosis. nih.govresearchgate.net |

Cell Proliferation and Growth Assays

In vitro models provide a crucial platform for understanding the effects of this compound on fundamental cellular processes like proliferation and growth. Research in this area has utilized various cell lines to elucidate the compound's bioactivity, often comparing its effects to those of its individual components, caffeine and sodium benzoate.

One study investigated the impact of serum from patients consuming this compound on Human Umbilical Vein Endothelial Cells (HUVECs). The results indicated that exposure to this serum led to an increase in senescent cells, as identified by β-galactosidase staining. Furthermore, a cell tube formation experiment showed that HUVECs stimulated with the serum exhibited a decreased ability to form vascular networks, suggesting an inhibitory effect on angiogenesis. lcsxyjy.com

Another study, while not strictly an in vitro cell culture model, examined the topical application of this compound on UVB-irradiated skin in mice. The findings revealed that this compound enhanced UVB-induced apoptosis to a greater extent—by a 2- to 3-fold margin—than an equimolar amount of caffeine alone. researchgate.net This suggests a potentiation of apoptotic pathways in the presence of sodium benzoate.

To better understand the contribution of caffeine to the compound's effects, studies on caffeine alone are informative. In human glioblastoma cell lines (U87MG) and rat C6 glioma cells, caffeine has been shown to inhibit cell proliferation. nih.goveuropeanreview.org This effect is linked to the induction of G0/G1 phase cell cycle arrest and the promotion of apoptosis. nih.goveuropeanreview.org The pro-apoptotic activity of caffeine involves the increased expression of proteins like Cyt-C and Caspase-3, alongside a decreased expression of the anti-apoptotic protein Bcl-2. europeanreview.org

Below is a summary of findings from cell proliferation and growth assays involving this compound and its components.

Interactive Table: Effects on Cell Proliferation and Growth

| Compound Studied | Cell Model | Key Assay(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| This compound (via patient serum) | Human Umbilical Vein Endothelial Cells (HUVECs) | β-galactosidase staining, Cell tube formation | Increased cellular senescence; Decreased vascular network formation. | lcsxyjy.com |

| This compound | SKH-1 mice skin (topical application) | Apoptosis assay | Enhanced UVB-induced apoptosis more effectively than caffeine alone. | researchgate.net |

Investigation of Gene Expression and Protein Modulation

The bioactivity of this compound is intrinsically linked to its ability to modulate gene expression and protein activity. While direct in vitro studies on the combined compound's effect on specific gene pathways are limited, research on its primary active component, caffeine, provides significant insights into potential mechanisms.

In vitro studies using vascular endothelial cells have shown that caffeine exposure can significantly alter the cells' regulatory activity. elifesciences.org It modulates the genetic risk for cardiovascular disease by inducing changes in the expression of target genes. elifesciences.org This research identified that caffeine can influence the binding of transcription factors, including novel regulators like NFAT and SREBF2, to DNA. elifesciences.org

In cardiac cell models, caffeine has demonstrated a clear impact on the expression of genes crucial for heart structure and function. nih.gov In studies using both HL-1 cardiomyocytes and primary embryonic cardiomyocytes, caffeine treatment led to a dose-dependent increase in the mRNA expression of cardiac structural genes such as Myh6, Myh7, Myh7b, and Tnni3. nih.gov Concurrently, it increased the expression of key cardiac transcription factors like Gata4 and Mef2c. nih.gov This alteration in gene expression was also reflected at the protein level, with Western blot analysis confirming an increased level of the MYH6 protein following caffeine treatment. nih.gov

In glioblastoma cells, caffeine's anti-proliferative effects are associated with the modulation of key regulatory proteins. It has been found to suppress the phosphorylation of the Retinoblastoma (Rb) protein, a critical step in allowing cells to pass the G1/G2 cell cycle checkpoint. nih.gov Furthermore, caffeine treatment leads to the activation of Caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis. nih.gov It also influences signaling pathways by phosphorylating serine 9 of glycogen (B147801) synthase kinase 3 beta (GSK3β), contributing to its anti-cancer effects. nih.gov

Interactive Table: Gene and Protein Modulation by Caffeine

| Cell Model | Target Gene/Protein | Modulation Effect | Implication | Reference(s) |

|---|---|---|---|---|

| Vascular Endothelial Cells | Transcription Factors (e.g., NFAT, SREBF2) | Alters binding and regulatory activity | Modulates genetic risk for cardiovascular disease. | elifesciences.org |

| HL-1 Cardiomyocytes | Myh6, Myh7, Gata4, Mef2c (genes); MYH6 (protein) | Upregulated mRNA and protein expression | Alters cardiac cell structure and function. | nih.gov |

| Human Glioblastoma Cells (U87MG) | Rb protein | Suppressed phosphorylation | Induces G0/G1 phase cell cycle arrest. | nih.gov |

| Human Glioblastoma Cells (U87MG) | Caspase-3, PARP | Activation and cleavage | Promotes apoptosis. | nih.gov |

Enzymatic Activity Measurements

The pharmacological effects of this compound and its constituents can be partially attributed to their interaction with various enzymes. In vitro enzymatic assays have been employed to measure the inhibitory or modulatory potential of these substances on specific enzyme targets.

Research focusing on the individual components has provided the bulk of the current understanding. For sodium benzoate, studies have demonstrated an inhibitory effect on certain enzymes. One investigation using single- and multi-enzyme assay systems found that sodium benzoate had a significant inhibitory effect on NAD(P)H:FMN oxidoreductase. nih.gov

Caffeine has been evaluated against several enzymes involved in skin aging. In vitro assays showed that caffeine exhibits inhibitory activity against collagenase, elastase, and tyrosinase. nih.gov This suggests a potential mechanism for its use in cosmetic formulations. Additionally, in studies on human red blood cells, caffeine was found to block the activation of Caspase 3, an enzyme central to the apoptotic process. epa.gov While not a direct enzymatic activity measurement of this compound, an in vivo study in rats noted that the combination of caffeine and sodium benzoate led to elevated levels of cholinesterase in the frontal cortex and hippocampus. nih.gov

Interactive Table: Effects on Enzymatic Activity

| Compound Studied | Enzyme Target | Assay Type | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Sodium Benzoate | NAD(P)H:FMN oxidoreductase | Enzyme inhibition assay | Inhibition of enzyme activity. | nih.gov |

| Caffeine | Collagenase, Elastase, Tyrosinase | Enzyme inhibition assay | Inhibition of enzyme activity. | nih.gov |

In Vivo Animal Model Investigations of Caffeine Sodium Benzoate Bioactivity

Selection and Utilization of Animal Models

The selection of an appropriate animal model is a cornerstone of preclinical research, enabling the study of physiological and pathological processes in a controlled environment. Research into caffeine-sodium benzoate (B1203000) has leveraged both standard rodent models for pharmacodynamic profiling and specialized disease models to investigate its therapeutic potential.

Rodent Models (e.g., Mice, Rats) for Pharmacodynamic Studies

A variety of rodent strains have been employed to characterize the pharmacodynamic properties of caffeine-sodium benzoate. In mice, strains such as CD-1 and Swiss albino have been utilized in studies assessing behavioral responses. For instance, investigations into locomotor activity have frequently used these models to observe the stimulatory and, at higher doses, depressive effects of the compound.

Wistar and Sprague-Dawley rats are also common models in the study of this compound's effects. Adolescent Wistar rats have been used to examine the neurobehavioral impact of the compound, providing valuable data on its effects during a critical period of development. nih.gov These models are chosen for their well-characterized genetics, physiology, and behavioral patterns, which allow for reproducible and comparable results across studies.

Specific Genetic or Induced Disease Models (e.g., Skin Carcinogenesis Models, Neurodegenerative Models)

To explore the therapeutic potential of this compound, researchers have turned to specific disease models. A notable example is the use of the SKH-1 hairless mouse model for studying ultraviolet B (UVB)-induced skin carcinogenesis. nih.govnih.govoup.comcabidigitallibrary.orgoup.com In these studies, topical application of this compound has been investigated for its ability to inhibit the formation of skin tumors. nih.govcabidigitallibrary.orgoup.com

While direct studies using this compound in neurodegenerative models are less common, the broader research on caffeine (B1668208) provides a basis for its investigation in such conditions. Animal models of neurodegenerative diseases like Parkinson's and Alzheimer's have been used to study the neuroprotective effects of caffeine. nih.govresearchgate.netmalque.pubnih.gov These studies often involve the induction of disease-like pathology, for example, through the use of neurotoxins, to assess the potential of compounds like caffeine to mitigate neuronal damage and improve functional outcomes. researchgate.netnih.gov The insights from these caffeine-focused studies lay the groundwork for future investigations into the specific effects of this compound in similar models.

Pharmacodynamic Assessments in Animal Systems

Pharmacodynamic studies in animal models have been crucial in defining the physiological and behavioral effects of this compound, particularly its impact on the central nervous system.

Locomotor Activity and Behavioral Stimulation

The effect of this compound on locomotor activity is one of its most well-documented pharmacodynamic properties. Studies in both mice and rats have consistently demonstrated a dose-dependent effect on movement. researchgate.net At lower to moderate doses, this compound typically induces an increase in locomotor activity, indicative of a stimulant effect. mdpi.comconductscience.com However, this response is often biphasic, with higher doses leading to a suppression of motor activity. mdpi.comnih.gov

The environment in which the animal is tested can also influence the observed effects. For example, in mice, the stimulant effects of caffeine are more pronounced in a familiar environment, whereas in a novel environment, higher doses may lead to decreased locomotion. nih.gov This highlights the interplay between the pharmacological effects of the compound and the animal's behavioral state.

| Animal Model | Key Findings | Reference |

|---|---|---|

| CD-1 Mice | Biphasic effect on locomotion; stimulation at lower doses and depression at higher doses. | nih.gov |

| Adolescent Rats | Increased motor activity with single treatments. | nih.gov |

Neurobehavioral Impact (excluding memory and anxiety in isolation)

Beyond general locomotor activity, this compound has been shown to have a broader neurobehavioral impact. In adolescent rats, co-administration of caffeine and sodium benzoate has been observed to alter certain behavioral parameters. nih.gov These studies often employ a battery of behavioral tests to assess various aspects of an animal's cognitive and emotional state. While the instructions for this article exclude a detailed discussion of memory and anxiety in isolation, it is important to note that the neurobehavioral effects of this compound are multifaceted and can influence a range of behaviors. Research in this area points to alterations in brain biochemistry, such as changes in neurotransmitter levels, which may underlie the observed behavioral changes. nih.gov

Receptor Occupancy Studies (e.g., Adenosine (B11128) A1 Receptors)

A key mechanism underlying the stimulant effects of caffeine is its antagonism of adenosine receptors in the brain. In vivo receptor occupancy studies have provided direct evidence of this interaction. One study in CD-1 mice utilized a radiolabeled ligand to quantify the occupancy of adenosine A1 receptors after the administration of this compound. The findings demonstrated that behaviorally active doses of this compound were associated with significant occupancy of these receptors. nih.gov This research provides a crucial link between the molecular action of the compound and its observable behavioral effects, confirming that at doses that stimulate motor activity, caffeine is actively binding to and blocking adenosine A1 receptors in the brain. nih.gov

| Animal Model | Methodology | Key Findings | Reference |

|---|---|---|---|

| CD-1 Mice | In vivo radioligand binding | Behaviorally active doses of this compound were associated with significant occupancy of adenosine A1 receptors. | nih.gov |

Evaluation of Anticarcinogenic Effects in Skin Models

This compound has been investigated for its potential to inhibit the development of skin cancer induced by ultraviolet B (UVB) radiation in animal models. Studies utilizing SKH-1 hairless mice have revealed a dual mechanism of action through which this compound exerts its anticarcinogenic effects.

Firstly, this compound exhibits a notable sunscreen effect. When applied topically to the skin of SKH-1 mice prior to UVB irradiation, the compound was found to absorb UVB radiation, thereby reducing the formation of thymine dimers, which are a form of DNA damage caused by UVB light. drugs.comyoutube.com This sunscreen effect also led to an inhibition of UVB-induced sunburn lesions. drugs.comyoutube.com Research has indicated that this compound is more potent in this regard than an equimolar amount of caffeine alone. drugs.comyoutube.com

Secondly, this compound enhances UVB-induced apoptosis, or programmed cell death. When applied topically to SKH-1 mice immediately after UVB exposure, the compound caused a dose-dependent increase in the apoptosis of UVB-damaged cells. drugs.com This mechanism is crucial for eliminating potentially cancerous cells. Notably, topical application of this compound was found to be two- to three-fold more effective at enhancing UVB-induced apoptosis than an equivalent amount of caffeine. youtube.comdrugs.com The compound did not induce apoptosis in non-UVB-treated skin, indicating its specific action on damaged cells. youtube.comdrugs.com

In long-term tumorigenesis studies on "high-risk" mice (mice previously treated chronically with UVB), topical application of this compound significantly inhibited the formation of both non-malignant tumors (primarily keratoacanthomas) and malignant squamous cell carcinomas. nih.govnih.gov The compound not only reduced the number of tumors per mouse but also substantially decreased the volume of these tumors. nih.govnih.gov

Table 1: Effect of Topical this compound on UVB-Induced Skin Tumors in High-Risk SKH-1 Mice

| Treatment | Inhibition of Total Tumors per Mouse (%) | Decrease in Squamous Cell Carcinoma Volume per Mouse (%) | Decrease in Non-Malignant Tumor Volume per Mouse (%) |

|---|---|---|---|

| 3.6% Caffeine | 57% | 97% | 81% |

| 6% this compound (equimolar to 3.6% caffeine) | 76% | 93% | 88% |

Hair Growth Stimulation Studies in Animal Models

Investigations into the direct effects of this compound on hair growth stimulation in in vivo animal models have not been identified in the reviewed scientific literature. While the bioactivity of caffeine as a potential stimulator of hair follicle growth has been explored in various studies, specific research focusing on the compound this compound in animal models for hair growth is not available. koreascience.krresearchgate.netnih.govnih.govnih.govmdpi.comresearchgate.net

Systemic Effects on Organ Systems for Mechanistic Insights (excluding toxicity profiles)

The systemic effects of this compound are primarily attributable to the pharmacological actions of caffeine, a xanthine derivative that acts as a central nervous system (CNS) stimulant. drugs.comportico.org The mechanistic insights into its effects on organ systems are largely understood through its interaction with fundamental cellular signaling pathways.

Central Nervous System: this compound functions as a CNS stimulant, an effect mediated chiefly through the antagonism of adenosine receptors in the brain. nih.gov Adenosine typically acts as an inhibitory neurotransmitter, and by blocking its receptors (specifically A1 and A2A subtypes), caffeine promotes wakefulness and restores mental alertness. nih.gov This mechanism also contributes to its use as a respiratory stimulant, particularly in cases of respiratory depression. drugs.com Studies in adolescent rats have shown that caffeine administration can increase motor activity and elevate dopamine content in the frontal cortex and hippocampus, further highlighting its stimulatory role within the CNS. nih.gov

Cardiovascular System: The effects of caffeine on the cardiovascular system are complex, involving multiple mechanisms that can have opposing outcomes. One primary mechanism is the inhibition of phosphodiesterase enzymes, which leads to an accumulation of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells, resulting in vasodilation. researchgate.netnih.gov Concurrently, caffeine's blockade of adenosine receptors in vascular tissue can produce vasoconstriction. researchgate.net In cardiac muscle, caffeine can exert positive inotropic (stronger contractions) and chronotropic (faster heart rate) effects, which may be related to phosphodiesterase inhibition and increased catecholamine release. drugs.comnih.gov The net effect on blood pressure and vascular tone depends on the physiological context and the individual's tolerance to caffeine. drugs.com In endothelial cells, caffeine can stimulate the production of nitric oxide, a potent vasodilator, by increasing intracellular calcium. nih.govresearchgate.net

Theoretical and Computational Approaches to Caffeine Sodium Benzoate Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for exploring the dynamics and energetics of molecular interactions. These methods allow researchers to visualize and analyze the behavior of molecules over time, providing a deeper understanding of the structure and stability of complexes like caffeine-sodium benzoate (B1203000).

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of caffeine-sodium benzoate, MD simulations can model the behavior of these compounds in an aqueous environment, revealing how they interact with each other and with surrounding water molecules. While specific MD studies on the this compound complex are not extensively detailed in the public domain, the principles are well-established from simulations of caffeine (B1668208) self-aggregation in water. nih.govnih.gov

For the this compound system, MD simulations would be instrumental in observing the dynamic equilibrium between individual solvated molecules and the formation of complexes. The simulations can help to elucidate the preferred orientations of caffeine and benzoate ions relative to each other and the role of water in mediating their interaction. nih.gov

The stability of the this compound complex is governed by a combination of intermolecular forces. Computational analysis allows for the quantification and characterization of these forces.